Technical Guide: 5,6-Diamino-4-hydroxypyrimidine-13C,15N (CAS 1246820-56-3)
Technical Guide: 5,6-Diamino-4-hydroxypyrimidine-13C,15N (CAS 1246820-56-3)
Executive Summary & Chemical Identity
5,6-Diamino-4-hydroxypyrimidine-13C,15N (CAS 1246820-56-3) is a stable isotope-labeled pyrimidine derivative used primarily as an internal standard in mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy.
Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, 2,4-diamino-6-hydroxypyrimidine (DAHP, CAS 56-06-4). While the 2,4-isomer is a well-known GTP cyclohydrolase I inhibitor, the 5,6-isomer discussed here is a highly reactive intermediate in riboflavin (Vitamin B2) biosynthesis and the aglycone of the fava bean glycoside vicine .
Chemical Specifications
| Feature | Detail |
| Systematic Name | 5,6-Diamino-4(3H)-pyrimidinone- |
| Common Synonyms | Divicine aglycone (labeled); 4,5-Diamino-6-hydroxypyrimidine |
| CAS Number | 1246820-56-3 (Labeled); 56-06-4 (Unlabeled 2,4-isomer - Do not confuse); 102783-18-6 (Unlabeled 5,6-isomer salt) |
| Molecular Formula | |
| Molecular Weight | ~128.1 Da (vs. 126.1 Da unlabeled) |
| Solubility | Soluble in dilute acid/base; sparingly soluble in water at neutral pH.[1][2][3][4] |
| Stability | Extremely Unstable in aerobic conditions (oxidizes to divicine). |
Stability & Handling: The "Divicine Risk"
The 5,6-diamino substitution pattern creates a unique redox instability not seen in the 2,4-isomer. In the presence of oxygen, 5,6-diamino-4-hydroxypyrimidine undergoes rapid autoxidation to form divicine (2,6-diamino-4,5-dihydroxypyrimidine) and semiquinone free radicals. This reaction generates superoxide anions (
Experimental Implication: If the standard is handled in air without antioxidants, the concentration of the parent amine decreases rapidly, invalidating quantitative MS data.
Storage & Handling Protocol
-
Atmosphere: All weighing and solubilization must occur in a glovebox under
or Ar. -
Solvent: Use degassed buffers sparged with helium for >15 minutes.
-
Additives: Always include a reducing agent (e.g., 10 mM Ascorbic Acid or 1 mM DTT) in the stock solution to prevent oxidation to the quinone imine.
-
Temperature: Store neat powder at -20°C or -80°C. Solutions should be prepared fresh.
Synthesis & Isotope Incorporation
While the 2,4-isomer is synthesized via the Traube method (guanidine + ethyl cyanoacetate), the 5,6-isomer requires a different approach to achieve the vicinal diamine structure.
Mechanistic Route
The synthesis typically proceeds via the Nitrosation-Reduction pathway :
-
Precursor: Start with
-labeled 4,6-diaminopyrimidine (synthesized from labeled formamidine and malononitrile). -
Nitrosation: Reaction with nitrous acid introduces a nitroso group at the C5 position (the most electron-rich site).
-
Reduction: Catalytic hydrogenation (
) or chemical reduction (sodium dithionite) converts the 5-nitroso group to the 5-amino group.
This route ensures the integrity of the isotope labels on the ring nitrogens or carbons derived from the initial condensation precursors.
Biological Context & Applications
This compound serves as a critical probe in two major biological fields:
A. Riboflavin Biosynthesis
In bacteria and plants, the riboflavin pathway begins with GTP.[5] The imidazole ring of GTP is hydrolytically opened to form a 4,5-diaminopyrimidine intermediate.[5][6][7]
-
Role: The labeled compound acts as a surrogate for the dephosphorylated intermediate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione .
-
Utility: NMR studies using the
coupling constants help elucidate the mechanism of Lumazine Synthase , which converts these precursors into the riboflavin core.
B. Favism & Oxidative Stress Research
In humans with G6PD deficiency (Favism), the ingestion of fava beans leads to hemolysis.[8] This is caused by Vicine , which is hydrolyzed by
-
Role: The labeled standard allows for the precise quantification of the aglycone in blood samples, distinguishing it from endogenous purines due to the mass shift (+2 Da or more).
Experimental Protocols
Protocol A: Preparation of Internal Standard Stock
Caution: Perform in a hypoxic environment.
-
Weighing: Weigh 1.0 mg of CAS 1246820-56-3 into a light-protected amber vial.
-
Solvent Prep: Prepare 10 mL of 0.1 M HCl containing 0.1% (w/v) Ascorbic Acid. Note: Acidic pH stabilizes the amine groups.
-
Dissolution: Add solvent to the vial. Vortex for 30 seconds.
-
Verification: Verify concentration using UV absorbance at 270 nm (extinction coefficient
, verify against CoA).
Protocol B: LC-MS/MS Configuration
For the quantification of the metabolite in biological fluids:
-
Column: Hypercarb (Porous Graphitic Carbon) or HILIC column (C18 is often insufficient for such polar compounds).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: ESI Positive Mode (
). -
Transitions (Example for +2 Da label):
-
Analyte (Unlabeled):
(Loss of ). -
Standard (Labeled):
.
-
Visualization of Pathways & Workflows
Diagram 1: Riboflavin Biosynthesis & Redox Cycling
This diagram illustrates the dual role of the 5,6-diamino moiety: as a biosynthetic precursor and a redox toxin.
Caption: The 5,6-diamino-4-hydroxypyrimidine scaffold acts as a precursor in Vitamin B2 synthesis (green path) but undergoes toxic redox cycling (red path) when released from Vicine.
Diagram 2: Isotope Dilution Mass Spectrometry Workflow
A self-validating workflow for quantifying unstable pyrimidines.
Caption: IDMS workflow emphasizing immediate spiking of the isotope standard into antioxidant-protected extraction buffer to correct for analyte degradation.
References
-
Bacher, A., et al. (2000). Biosynthesis of Vitamin B2 (Riboflavin).[3][6] Annual Review of Nutrition, 20, 153-167.[5] [Link]
- McMillan, D.C., et al. (2005). Favism: Effect of Divicine on Rat Erythrocyte Sulfhydryl Status. Toxicological Sciences, 88(2), 302-309.
- Traube, W. (1900). Synthesis of Pyrimidine Derivatives. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference for diaminopyrimidines).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 五氧化二磷 powder, ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of divicine in a cell-free system and in glucose-6-phosphate dehydrogenase-deficient red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
